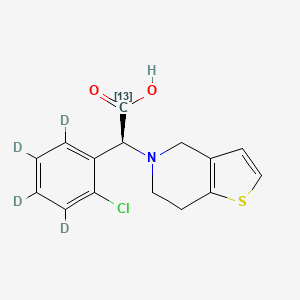
Clopidogrelat-13C,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopidogrelat-13C,d4 is a labeled analogue of Clopidogrelat, which is a metabolite of Clopidogrel. This compound is labeled with stable isotopes of carbon-13 and deuterium, making it useful for various scientific research applications. Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in individuals at high risk.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrelat-13C,d4 involves the incorporation of stable isotopes into the Clopidogrelat molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 and deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and analytical applications .
Análisis De Reacciones Químicas
Types of Reactions: Clopidogrelat-13C,d4 undergoes various chemical reactions, including:
Oxidation: Conversion to its active thiol metabolite.
Reduction: Potential reduction of the nitro group.
Substitution: Possible substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include the active thiol metabolite of Clopidogrelat and various substituted derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Clopidogrelat-13C,d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in metabolic studies to trace the pathways of Clopidogrel metabolism.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control and regulatory compliance for the production of Clopidogrel
Mecanismo De Acción
Clopidogrelat-13C,d4, like Clopidogrel, is a prodrug that requires biotransformation to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This mechanism reduces the risk of thrombotic events in patients with cardiovascular diseases .
Comparación Con Compuestos Similares
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness: Clopidogrelat-13C,d4 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in various research applications. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of Clopidogrel, making it a crucial tool in drug development and regulatory compliance .
Propiedades
Fórmula molecular |
C15H14ClNO2S |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D,15+1 |
Clave InChI |
DCASRSISIKYPDD-JPHHPIDISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[C@@H]([13C](=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |
SMILES canónico |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
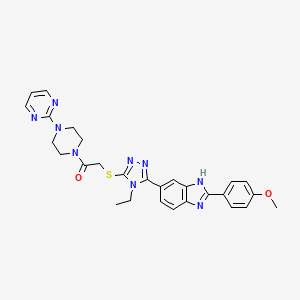
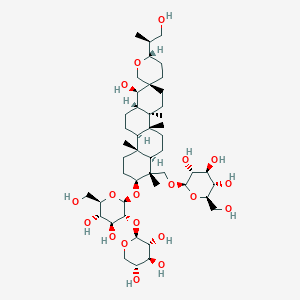
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
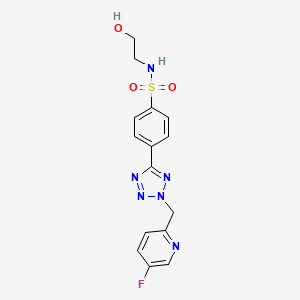
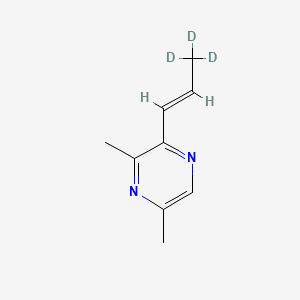
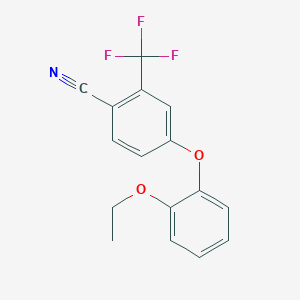
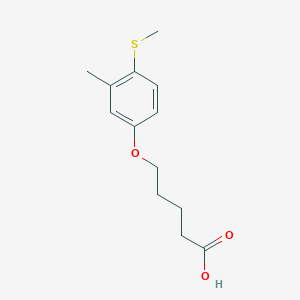
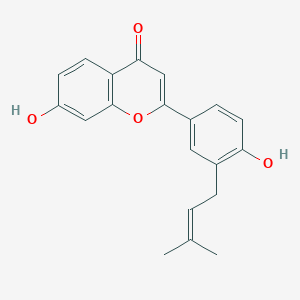
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)

![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
